2-(Didecylamino)ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Didecylamino)ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.689 g/mol . It is an ester derived from 2-methylprop-2-enoic acid and 2-(didecylamino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Didecylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(didecylamino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Didecylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Didecylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as a reagent in organic synthesis.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and surfactants .
Mechanism of Action
The mechanism of action of 2-(Didecylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The ester group can undergo hydrolysis, releasing active compounds that exert their effects on target cells and tissues .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Diisopropylamino)ethyl methacrylate
Uniqueness
2-(Didecylamino)ethyl 2-methylprop-2-enoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring water-repellent characteristics, such as coatings and surfactants .
Properties
CAS No. |
566203-13-2 |
---|---|
Molecular Formula |
C26H51NO2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
2-(didecylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H51NO2/c1-5-7-9-11-13-15-17-19-21-27(23-24-29-26(28)25(3)4)22-20-18-16-14-12-10-8-6-2/h3,5-24H2,1-2,4H3 |
InChI Key |
VDTQQNGROZVNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.